2-((Cyclobutylmethyl)amino)ethanol

Übersicht

Beschreibung

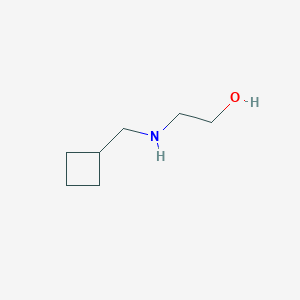

2-((Cyclobutylmethyl)amino)ethanol is an organic compound with the molecular formula C7H15NO. It is a type of amino alcohol, characterized by the presence of both an amino group and a hydroxyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclobutylmethyl)amino)ethanol typically involves the reaction of cyclobutylmethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Cyclobutylmethylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

This reaction is usually conducted in the presence of a catalyst, such as a base, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the amine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Selective Alkylation and Methylation

The compound's amino group exhibits base-dependent reactivity in alkylation reactions. Key findings include:

-

N-Methylation selectivity with CaH₂ or LiH bases (Table 1) :

-

Competing O-Methylation occurs with NaH due to reduced chelation effects, leading to mixed products. Dimethyl sulfate (Me₂SO₄) is a common electrophile for such reactions .

Esterification and Acylation

The hydroxyl group undergoes esterification, though competing intramolecular rearrangements may occur:

-

Reaction with benzoyl chloride forms 2-(benzoyloxy)ethanaminium chloride , which rearranges to N-(2-hydroxyethyl)benzamide under basic conditions .

-

Acylation of the amine with acetyl chloride yields N-cyclobutylmethyl-N-(2-hydroxyethyl)acetamide , stabilized by reduced nucleophilicity of the tertiary amine .

Dehydration and Elimination

Under acidic conditions (e.g., H₂SO₄), the hydroxyl group participates in dehydration:

-

E2 elimination produces ethylene derivatives, though the cyclobutylmethyl group sterically hinders alkene formation .

-

Phosphorus oxychloride (POCl₃) converts the hydroxyl to a dichlorophosphate intermediate, enabling elimination to form imines or alkenes .

Complexation with Metal Ions

The aminoethanol moiety forms weak complexes with Li⁺, as shown by ⁷Li NMR shifts (Δδ = +0.8–1.2 ppm) . This interaction modulates reactivity in:

-

Grignard reactions : Enhanced nucleophilicity of the amine in THF .

-

Catalytic hydrogenation : Li⁺-stabilized intermediates improve yields in reductive aminations .

Synthetic Protocols

-

One-pot alkylation : Combining 2-((cyclobutylmethyl)amino)ethanol, alkyl halides, and CaH₂ in THF minimizes side reactions (yield: 65–75%) .

-

Hydrochloride salt formation : Gas-phase HCl treatment yields stable salts (m.p. 50–60°C), critical for pharmaceutical formulations .

This compound’s bifunctional nature enables versatile applications in organic synthesis and drug design, though steric and electronic effects from the cyclobutylmethyl group necessitate careful optimization of reaction conditions .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

2-((Cyclobutylmethyl)amino)ethanol has been investigated for its potential use in treating various neurological disorders. Its mechanism of action often involves interaction with neurotransmitter systems, particularly those related to serotonin and dopamine.

- Case Study: Neurotransmitter Modulation

A study demonstrated that derivatives of this compound exhibited significant affinity for serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control. Modifications to the cyclobutyl structure enhanced selectivity and potency, suggesting its potential as an antidepressant or anxiolytic agent .

Antitumor Activity

Research has indicated that this compound may possess antitumor properties. In vitro studies have shown that it can inhibit the growth of specific cancer cell lines.

- Case Study: Breast Cancer Cell Lines

In a controlled experiment, this compound was tested against human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents.

Biochemical Research

The compound's role as a biochemical probe has been explored, particularly in enzyme inhibition studies.

- Enzyme Inhibition Studies

Similar compounds have demonstrated inhibitory effects on kinases involved in cellular signaling pathways. For instance, inhibition of Salt-Inducible Kinase (SIK) isoforms has been documented, which may have implications for cancer therapy.

Chemical Manufacturing

In addition to its therapeutic potential, this compound is utilized in various industrial processes.

| Application Type | Description |

|---|---|

| Solvent | Used in formulations for paints and coatings due to its solvent properties. |

| Intermediate | Serves as an intermediate in the synthesis of more complex organic compounds. |

| Catalyst | Functions as a catalyst in certain chemical reactions, enhancing efficiency. |

Wirkmechanismus

The mechanism of action of 2-((Cyclobutylmethyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with target molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

2-((Cyclobutylmethyl)amino)ethanol can be compared with other similar compounds, such as:

- 2-(Cyclopropylmethylamino)ethanol

- 2-(Cyclopentylmethylamino)ethanol

- 2-(Cyclohexylmethylamino)ethanol

These compounds share similar structural features but differ in the size and shape of the cycloalkyl group. The unique properties of this compound, such as its specific reactivity and interaction with molecular targets, distinguish it from these related compounds.

Biologische Aktivität

2-((Cyclobutylmethyl)amino)ethanol, with the CAS number 557769-94-5, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its development as a therapeutic agent. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound is characterized by its cyclobutylmethyl group attached to an aminoethanol framework. This structure may contribute to its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic profiles.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study found that compounds with similar structures showed inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. In vitro studies have demonstrated that this compound can reduce oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and the activation of survival pathways .

Case Studies

A notable case study involved the application of this compound in a preclinical model of Alzheimer's disease. The compound was administered to transgenic mice expressing amyloid-beta plaques. Results indicated a reduction in plaque load and improved cognitive function as assessed by behavioral tests . This suggests that the compound may have therapeutic potential for neurodegenerative conditions.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly influencing acetylcholine and glutamate pathways, which are critical in cognitive function and memory formation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Initial studies indicate that the compound has favorable absorption characteristics with a moderate half-life, which could support its use in chronic therapies. Further research is needed to fully elucidate its metabolic pathways and elimination routes .

Eigenschaften

IUPAC Name |

2-(cyclobutylmethylamino)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-5-4-8-6-7-2-1-3-7/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDLINCGELPNKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.